1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate
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Overview
Description
1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Amine Formation: The amine group can be introduced by reacting the brominated phenyl compound with an appropriate amine under basic conditions.
Coupling Reaction: The final step involves coupling the indole moiety with the bromophenyl amine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Oxalate Formation: The oxalate salt is formed by reacting the final product with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like thiols or amines replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols (R-SH), amines (R-NH2), and other electron-rich species.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate can be compared with other similar compounds, such as:
1-((4-chlorophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-((4-fluorophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.
1-((4-methylphenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate: The presence of a methyl group instead of bromine may affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromoanilino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O.C2H2O4/c1-13-14(2)22(19-6-4-3-5-18(13)19)12-17(23)11-21-16-9-7-15(20)8-10-16;3-1(4)2(5)6/h3-10,17,21,23H,11-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOIROSEIRTNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=C(C=C3)Br)O)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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